4,6-O-异丙基-α-D-甘露吡喃葡萄糖甲基

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 4,6-O-isopropylidene-A-D-mannopyranoside is a highly versatile compound widely employed in the biomedical sector . It exhibits a vast array of biological applications. Its uniqueness resides in its structural composition, rendering it indispensable in the synthesis of pharmacological interventions and the treatment of specific ailments . It can be used as a monosaccharide or polysaccharide, which is a sugar with multiple saccharides joined together .

Synthesis Analysis

Methyl 4,6-O-isopropylidene-A-D-mannopyranoside is used for the synthesis of α-mannosides . It is a custom synthesis and has high purity . It has been fluorinated and glycosylated, which are two modifications that can be done to this product .Molecular Structure Analysis

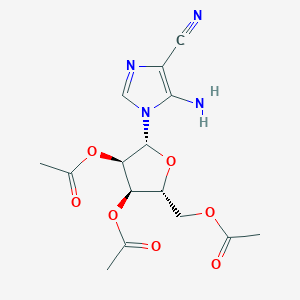

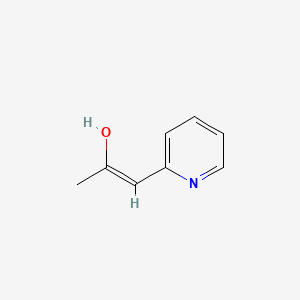

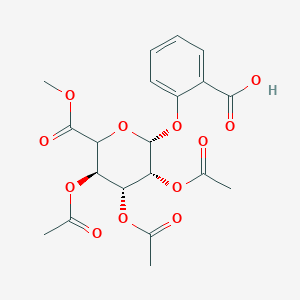

The molecular formula of Methyl 4,6-O-isopropylidene-A-D-mannopyranoside is C10H18O6 . The IUPAC name is (4aR,6S,7S,8R,8aS)-6-methoxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano [3,2-d] [1,3]dioxine-7,8-diol .Physical And Chemical Properties Analysis

The molecular weight of Methyl 4,6-O-isopropylidene-A-D-mannopyranoside is 234.25 g/mol . It has a total of 35 bonds; 17 non-H bonds, 1 rotatable bond, 2 six-membered rings, 1 ten-membered ring, 2 hydroxyl groups, 2 secondary alcohols, and 4 ethers (aliphatic) .科学研究应用

Biomedical Applications

“Methyl 4,6-O-isopropylidene-A-D-mannopyranoside” is a highly versatile compound widely employed in the biomedical sector . Its unique structural composition makes it indispensable in the synthesis of pharmacological interventions and the treatment of specific ailments .

Nucleophilic Displacement

This compound plays a significant role in nucleophilic displacement reactions . The nucleophilic substitution reaction of the type S N 2 (bimolecular nucleophilic substitution) proceeds with formation, in a single step, of the trigonal bipyramidal pentacovalent carbon transition state . This process results in the inversion of configuration at the reacting carbon atom .

Neighboring Group Participation

“Methyl 4,6-O-isopropylidene-A-D-mannopyranoside” has been used in studies of neighboring group participation . This is a phenomenon observed in organic chemistry where a substituent influences the reaction rate or reaction pathway .

Synthesis of Sugar Carbonates

Sugar carbonates can be prepared by the condensation of the cis-glycol system of the carbohydrate with phosgene or with a chloroformic ester . A stream of phosgene was introduced into an ice-cooled, vigorously stirred solution of methyl 2,3-O-isopropylidene-a-D-mannofuranoside .

Research in Organic Chemistry

This compound is also used in various research studies in organic chemistry . Its unique properties make it a valuable tool for exploring new reactions and mechanisms .

Industrial Applications

Due to its versatility, “Methyl 4,6-O-isopropylidene-A-D-mannopyranoside” also finds applications in various industrial processes . Its unique properties make it a valuable component in the synthesis of various products .

作用机制

安全和危害

属性

IUPAC Name |

(4aR,6S,7S,8R,8aS)-6-methoxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O6/c1-10(2)14-4-5-8(16-10)6(11)7(12)9(13-3)15-5/h5-9,11-12H,4H2,1-3H3/t5-,6-,7+,8-,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWGLGMNWDWEJM-ZEBDFXRSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2C(O1)C(C(C(O2)OC)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H]2[C@@H](O1)[C@@H]([C@@H]([C@H](O2)OC)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4,6-O-isopropylidene-A-D-mannopyranoside | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

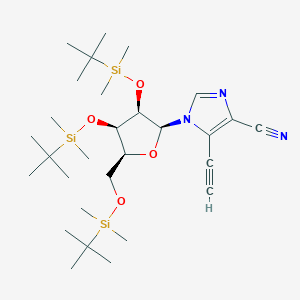

![4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine](/img/structure/B1140140.png)

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile](/img/structure/B1140142.png)